

(-)-Fenoprop: A Technical Guide for Plant Growth Regulation in Horticulture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Fenoprop

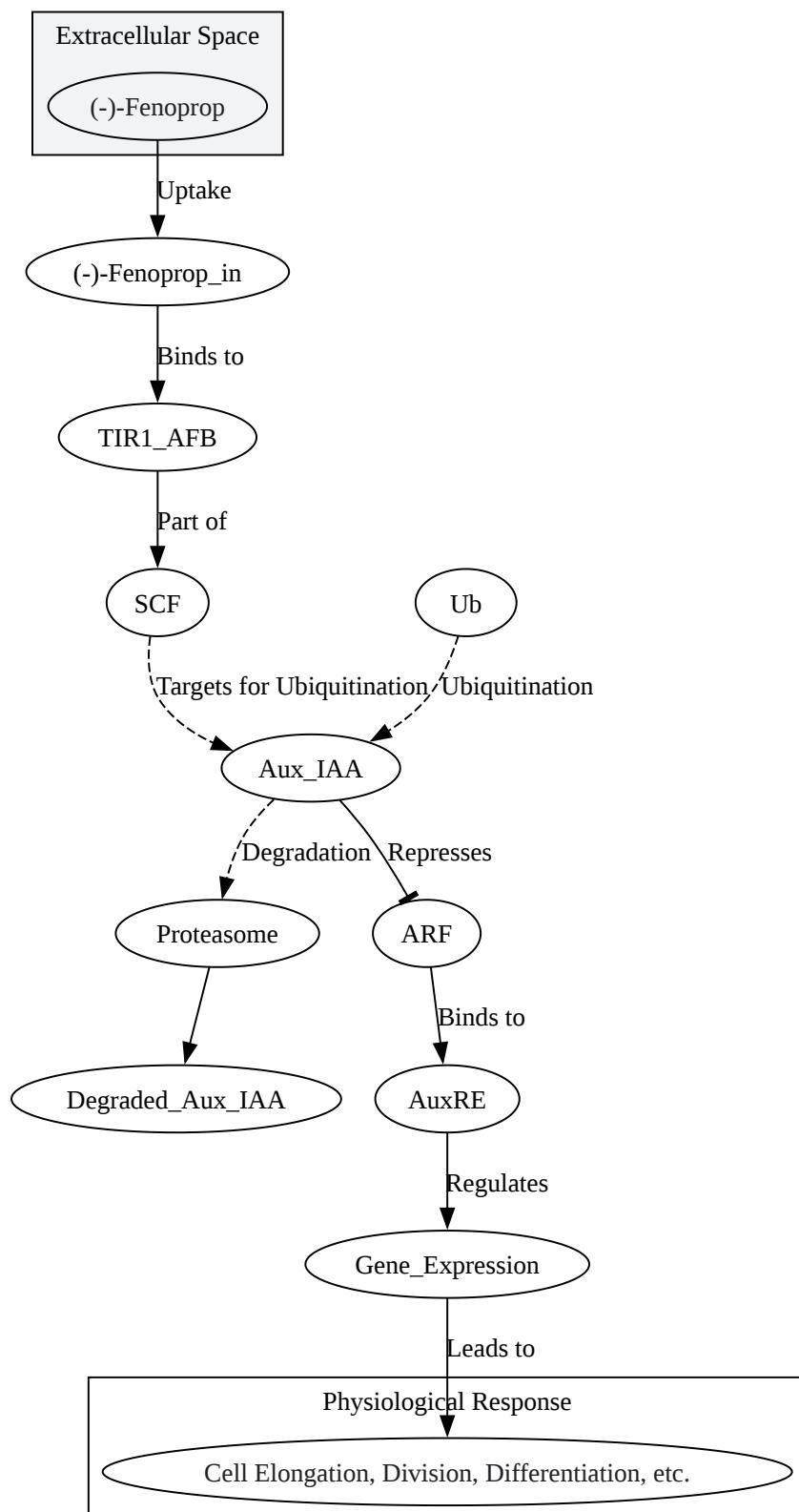
Cat. No.: B12764660

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

(-)-Fenoprop, also known by trade names such as Silvex and 2,4,5-TP, is an obsolete synthetic auxin. Its use as a herbicide and plant growth regulator has been discontinued in many countries, including the United States since 1985, due to safety concerns, primarily related to contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) during its manufacturing process. This document is intended for informational and research purposes only and does not endorse or recommend the use of **(-)-Fenoprop**.


Introduction

(-)-Fenoprop, or (2R)-2-(2,4,5-trichlorophenoxy)propanoic acid, is a synthetic plant growth regulator belonging to the phenoxyalkanoic acid class of chemicals.^[1] Like other synthetic auxins, its primary mechanism of action is to mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), but with greater stability and persistence within the plant.^[1] This leads to a variety of physiological responses, and at high concentrations, it induces rapid, uncontrolled growth, ultimately leading to plant death, which is why it was also used as a herbicide.^[1] In horticulture, it was historically used to influence fruit set and for fruit thinning. The biologically active enantiomer is the (2R)-isomer.^[1]

Mechanism of Action and Signaling Pathway

(-)-Fenoprop exerts its effects by co-opting the plant's natural auxin signaling pathway. The canonical auxin signaling cascade involves three main components: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

(-)-Fenoprop, acting as an IAA mimic, binds to the TIR1/AFB proteins, which are the substrate-recognition components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event promotes the interaction between the TIR1/AFB protein and an Aux/IAA repressor protein. The SCFTIR1/AFB complex then polyubiquitinates the Aux/IAA repressor, targeting it for degradation by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the repression of ARF transcription factors. Liberated ARFs can then bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating or repressing their transcription. This modulation of gene expression leads to the various physiological responses associated with auxin action, such as cell elongation, division, and differentiation.

[Click to download full resolution via product page](#)

Applications in Horticulture (Historical Context)

Due to its potent auxin activity, **(-)-Fenoprop** was investigated for various applications in horticulture, primarily for fruit thinning and improving fruit set.

Fruit Thinning in Apples

Chemical thinning is a critical practice in apple production to increase fruit size, improve fruit quality, and promote return bloom in the following season. Synthetic auxins are known to be effective for this purpose. While specific quantitative data for **(-)-Fenoprop** is scarce in readily available literature, its use would have followed similar principles to other auxin-based thinners like naphthaleneacetic acid (NAA).

Improving Fruit Set in Pears

In certain pear cultivars, inadequate pollination can lead to poor fruit set. Synthetic auxins have been used to promote parthenocarpic (seedless) fruit development and increase fruit retention. There is historical mention of fenoprop being used for this purpose in 'Anjou' and 'Packham's Triumph' pears, either as a post-harvest or a blossom-time spray.

Quantitative Data

A comprehensive search of historical and contemporary scientific literature did not yield structured quantitative data on the horticultural applications of **(-)-Fenoprop**. Due to its discontinued use, modern research on this compound is virtually nonexistent. The following table summarizes the qualitative effects and historical uses.

Application	Crop	Intended Effect	General Observations (Qualitative)
Fruit Thinning	Apples	Reduce crop load, improve fruit size and quality, promote return bloom.	Effective as a post-bloom thinning agent, similar to other synthetic auxins.
Fruit Set	Pears	Increase fruit set and retention, particularly in cases of poor pollination.	Used historically to promote parthenocarpic fruit development.
Herbicide	Various	Control of broadleaf weeds and woody plants.	Induces uncontrolled growth leading to plant death at higher concentrations.

Experimental Protocols (Generalized)

Given the absence of specific, detailed experimental protocols for **(-)-Fenoprop** in the available literature, the following section provides a generalized protocol for conducting research on the effects of a synthetic auxin as a fruit thinning agent in apples. This protocol is based on established methodologies for similar compounds like NAA and should be adapted and optimized for specific research questions and conditions.

Objective: To determine the efficacy of a synthetic auxin for fruit thinning in a specific apple cultivar.

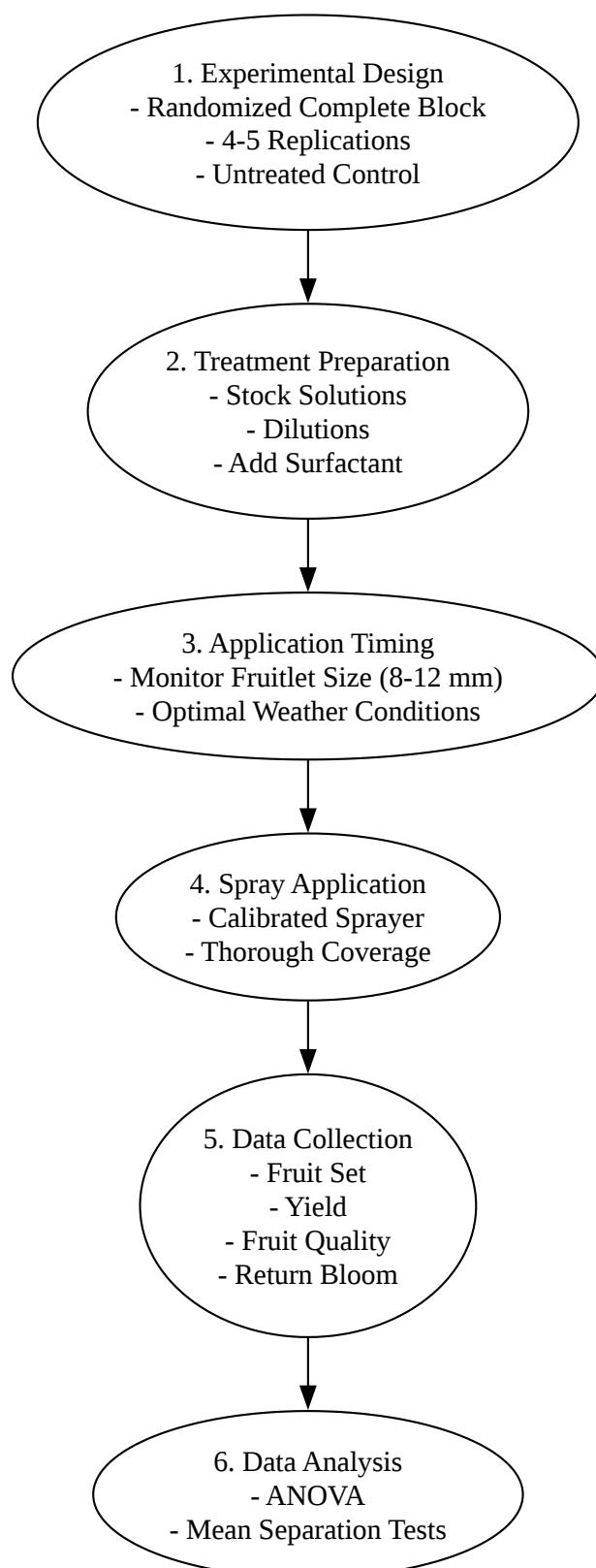
Materials:

- Mature, uniform, and healthy apple trees of the desired cultivar.
- Synthetic auxin compound (e.g., NAA as a proxy for Fenoprop).
- Wetting agent/surfactant.

- Calibrated spray equipment (e.g., backpack sprayer for small-scale trials).
- Calipers for measuring fruitlet diameter.
- Labels and flagging tape for marking branches and trees.
- Data collection sheets.

Methodology:

- Experimental Design:
 - Select a block of uniform trees.
 - Use a randomized complete block design with a minimum of 4-5 single-tree replications per treatment.
 - Include an untreated control group.
 - Treatments should consist of different concentrations of the synthetic auxin.
- Treatment Preparation:
 - Prepare stock solutions of the synthetic auxin.
 - On the day of application, dilute the stock solution to the desired concentrations.
 - Add a non-ionic surfactant according to the manufacturer's recommendation to ensure uniform coverage.
- Application Timing:
 - Timing is critical for successful fruit thinning. Applications are typically made when the king fruitlets are between 8-12 mm in diameter.
 - Monitor fruitlet development closely to determine the optimal application window.
- Application Procedure:


- Apply the treatment solutions as a dilute spray to the point of runoff, ensuring thorough coverage of the foliage and fruitlets.
- Apply during calm weather conditions to avoid spray drift.
- Optimal temperature for application is generally between 20-25°C (68-77°F).

• Data Collection:

- Fruit Set: Before treatment, select and tag 4-5 uniform branches per tree. Count the number of flower clusters on each branch. After the natural June drop (approximately 4-6 weeks after bloom), count the number of remaining fruit on the tagged branches. Calculate fruit set as the number of fruit per 100 flower clusters.
- Fruit Abscission: Monitor fruit drop at regular intervals after application.
- Yield: At harvest, measure the total yield (kg) per tree.
- Fruit Quality: Collect a random sample of 25-50 fruits per tree at harvest and measure:
 - Fruit weight (g)
 - Fruit diameter (mm)
 - Soluble solids content (°Brix)
 - Firmness (kg/cm ²)
 - Seed number per fruit
- Return Bloom: In the following spring, visually assess and rate the intensity of bloom on a scale (e.g., 1 to 5, where 1 = no bloom and 5 = heavy bloom).

• Data Analysis:

- Analyze the collected data using analysis of variance (ANOVA) to determine the statistical significance of treatment effects.
- Use mean separation tests (e.g., Tukey's HSD) to compare treatment means.

[Click to download full resolution via product page](#)

Conclusion

(-)-Fenoprop is a synthetic auxin that functions by hijacking the plant's natural auxin signaling pathway, leading to a range of physiological responses. While it was historically explored for horticultural applications such as fruit thinning and improving fruit set, its use has been discontinued due to safety concerns. Consequently, detailed quantitative data and specific experimental protocols for its use in horticulture are not readily available in modern scientific literature. The information provided in this guide is based on the general principles of synthetic auxin activity and historical accounts. Any future research involving this or similar compounds should be conducted with a thorough understanding of the associated risks and in compliance with all relevant regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fenoprop - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [(-)-Fenoprop: A Technical Guide for Plant Growth Regulation in Horticulture]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12764660#fenoprop-as-a-plant-growth-regulator-in-horticulture>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com